molecular formula C11H12ClNO B1612353 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one CAS No. 133999-06-1

7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Cat. No. B1612353
M. Wt: 209.67 g/mol
InChI Key: XOCSIBQQEXKLPV-UHFFFAOYSA-N
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Description

7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one is a heterocyclic organic compound . It is classified under the quinolinone class of compounds .


Molecular Structure Analysis

The molecular formula of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one is C11H12ClNO . The molecular weight is 209.67200 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one include a molecular weight of 209.67200 and a LogP value of 3.04490 .

Scientific Research Applications

Synthesis and Antimalarial Activity

A significant application of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one derivatives is in the synthesis of compounds with potent antimalarial activity. Researchers have developed ferrocene–chloroquine analogues and ruthenocene–chloroquine analogues that show high efficacy against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for malaria. These studies highlight the compound's role in creating new therapeutic agents that could potentially overcome resistance to existing antimalarial drugs (Beagley et al., 2003), (Beagley et al., 2002).

Antioxidative or Prooxidative Effects

Another study explores the antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives, including 7-Chloro-4-hydroxyquinoline, on the free-radical-initiated hemolysis of erythrocytes. The research indicates that the structure and distributive status of these derivatives can significantly influence their effectiveness as antioxidants or prooxidants, shedding light on their potential therapeutic applications or toxicological effects (Liu et al., 2002).

Luminescent Properties

The luminescent properties of 7-amino-2,4-dimethylquinolinium salts, derived from 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one, have been studied for their potential applications in materials science. These compounds exhibit strong luminescence in both solid state and solution, with their emission spectra being highly dependent on the nature of the anion species present. This research suggests possible uses in the development of luminescent materials or in molecular sensing technologies (Su et al., 2012).

Host-Guest Chemistry

Research into the inclusion of polyhalomethanes by tetrahalogenated diquinoline hosts, derivatives of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one, demonstrates the compound's utility in host-guest chemistry. These studies explore the molecular packing, crystal energies, and types of intermolecular assembly employed by these compounds, offering insights into their use in designing new molecular recognition systems or in the crystallization of volatile organic compounds (Ashmore et al., 2006).

Future Directions

Quinolinone derivatives, including 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one, are valuable in drug research and development due to their interesting pharmaceutical and biological activities . Future research may focus on the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .

properties

IUPAC Name

7-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-11(2)6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCSIBQQEXKLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC2=C1C=CC(=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567647
Record name 7-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one

CAS RN

133999-06-1
Record name 7-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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